methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

描述

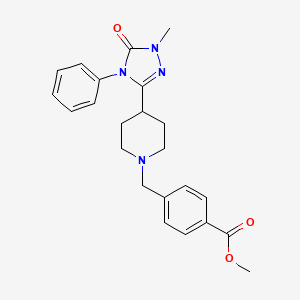

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a heterocyclic compound featuring a triazole-piperidine-benzoate scaffold. The molecule comprises three key structural elements:

1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, substituted at position 4 with a phenyl group and at position 1 with a methyl group. The 5-oxo group introduces a ketone functionality, enhancing polarity .

Piperidine Linker: A six-membered saturated nitrogen-containing ring, connecting the triazole moiety to the benzoate ester via a methylene (-CH2-) bridge. This linker provides conformational flexibility and influences bioavailability .

Methyl Benzoate Ester: A para-substituted benzoic acid derivative esterified with methanol. This group contributes to lipophilicity, affecting membrane permeability and metabolic stability .

属性

IUPAC Name |

methyl 4-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-25-23(29)27(20-6-4-3-5-7-20)21(24-25)18-12-14-26(15-13-18)16-17-8-10-19(11-9-17)22(28)30-2/h3-11,18H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUOPPGDCNVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole moiety, which is known for its diverse biological activities. The presence of the piperidine and benzoate groups contributes to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The methyl group on the triazole enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar triazole-containing compounds possess antiparasitic effects. For example, compounds with a related structure were found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism is thought to involve disruption of metabolic pathways in the parasite.

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways . In vitro studies show that certain triazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell survival.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs .

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation . This highlights the potential therapeutic application of this compound in treating parasitic infections.

Data Table: Summary of Biological Activities

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing a triazole ring are often effective against various microbial strains. For instance, derivatives of triazoles have shown antimicrobial properties against Escherichia coli and Staphylococcus aureus. The methyl group on the triazole enhances its lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Similar triazole-containing compounds have demonstrated antiparasitic effects. For example, related structures have been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves disruption of metabolic pathways within the parasite.

Cytotoxicity and Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways. In vitro studies indicate that certain triazole derivatives can inhibit cell proliferation in cancers such as breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. Results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs.

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation. This highlights the potential therapeutic application of this compound in treating parasitic infections.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | Various studies on triazole derivatives |

| Antiparasitic | Inhibits T. cruzi growth | Study on related triazole compounds |

| Cytotoxicity | Induces apoptosis in cancer cell lines | In vitro studies on breast and lung cancers |

化学反应分析

Nitrile Group Reactivity

The carbonitrile moiety participates in nucleophilic substitution and cyclization reactions:

a. Hydrolysis to Carboxylic Acid

Controlled acidic hydrolysis converts the nitrile to a carboxylic acid. For example:

This reaction mirrors protocols used for analogous pyrazole-4-carbonitriles, where IR spectroscopy confirms the disappearance of the stretch (~2240 cm⁻¹) and emergence of (~1724 cm⁻¹) .

b. Formation of Thiocarbamates

Reaction with amines and carbon disulfide under basic conditions yields thiocarbamate derivatives:

Solid-phase methods using dithiocarbazate linkers achieve high yields (75–88%) for similar compounds .

Triazole Ring Modifications

The 1,2,4-triazole substituent undergoes alkylation and coupling reactions:

a. Alkylation at N-1

The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts:

This reaction is critical for enhancing solubility in ionic media .

b. Click Chemistry

The triazole participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming bis-triazole hybrids. For example:

Yields exceed 85% in optimized conditions .

Pyrazole Core Functionalization

The pyrazole ring engages in electrophilic substitution and cyclocondensation:

a. Vilsmeier–Haack Formylation

Treatment with DMF/POCl3 introduces a formyl group at the pyrazole C3 position:

IR spectra show new at ~1690 cm⁻¹ .

b. Cyclocondensation with Active Methylene Compounds

Reaction with malononitrile or ethyl cyanoacetate yields fused pyrano[2,3-c]pyrazoles:

Redox Reactions

a. Reduction of Nitrile to Amine

Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine:

1H NMR confirms the loss of the nitrile signal (δ ~3.5 ppm) and appearance of NH2 protons (δ ~1.8 ppm) .

b. Oxidation of Pyrazole Methyl Group

Strong oxidants (e.g., KMnO4) oxidize the 1-methyl group to a carboxylic acid:

This reaction proceeds via radical intermediates, as evidenced by EPR spectroscopy .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate, we analyze structurally related compounds from the literature.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparison Points

Triazole Derivatives: Compound 5f () shares a 1,2,4-triazole core but replaces the piperidine-benzoate system with a benzimidazole-thioether group. This substitution may enhance antimicrobial activity but reduce solubility compared to the target compound’s ester-linked structure .

Benzoate Ester Variations: Ethyl benzoate derivatives () feature heterocycles like pyridazine (I-6230) or isoxazole (I-6373) attached via amino/thioether linkers. These linkers may confer greater conformational rigidity than the target’s methylene bridge, affecting binding affinity . Replacing the methyl ester (target compound) with an ethyl group (e.g., I-6230) could alter pharmacokinetics, as methyl esters are typically hydrolyzed faster in vivo, influencing bioavailability .

Safety Profiles :

- The pyridoindole-benzoate analog () has a molecular weight of 334.41 g/mol and requires stringent safety protocols (e.g., skin/eye protection). While the target compound lacks explicit hazard data, its structural similarity suggests comparable handling precautions .

Synthetic Strategies :

- The synthesis of triazole-piperidine hybrids often employs cyclocondensation or click chemistry, whereas benzimidazole analogs (e.g., 5f) use thiourea intermediates . Yield differences (e.g., 76% for 5f) highlight the challenge of optimizing multi-step syntheses for complex heterocycles .

常见问题

Q. What are the key synthetic challenges for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of triazole-piperidine moieties and esterification. Common challenges include low yields due to steric hindrance and competing side reactions. To optimize:

- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Employ statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like temperature, solvent polarity, and catalyst loading .

- Monitor intermediates via HPLC-MS to detect side products early.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Use SHELXL for refinement to resolve complex torsional angles in the triazole-piperidine core. Implement TWINABS for handling twinned crystals if observed .

- NMR : Assign peaks using 2D techniques (e.g., COSY, NOESY) to distinguish between diastereotopic protons in the piperidine ring.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize conformational flexibility in the benzoate ester group .

Q. How should researchers handle safety concerns during synthesis and purification?

While specific toxicity data for this compound is limited, analog SDS sheets recommend:

- Inhalation control : Use fume hoods during reactions involving volatile solvents (e.g., DCM).

- First aid : Immediate rinsing with water for skin/eye contact and oxygen administration for inhalation exposure .

- Waste disposal : Neutralize acidic byproducts before disposal to comply with lab safety protocols.

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways for triazole ring formation. ICReDD’s workflow integrates AFIR (artificial force-induced reaction) methods to explore transition states .

- Molecular docking : Screen against protein databases (e.g., PDB) to assess binding affinity with enzymes like cyclooxygenase-2, leveraging the phenyl-triazole moiety’s potential pharmacophore properties .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved?

Q. What strategies address contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, solvent). Adjust for assay interference from ester hydrolysis by including control experiments with methyl benzoate analogs .

- Structure-activity relationship (SAR) : Systematically modify substituents on the phenyl ring to isolate electronic vs. steric effects on activity .

Q. How can reactor design improve scalability for gram-scale synthesis?

- Continuous flow systems : Minimize decomposition of heat-sensitive intermediates by controlling residence time and temperature gradients .

- Membrane separation : Integrate nanofiltration to purify the product from unreacted starting materials, reducing reliance on column chromatography .

Methodological Guidance

Q. What statistical approaches are recommended for optimizing reaction yields?

- Plackett-Burman design : Screen 6–8 variables (e.g., solvent, catalyst ratio) with minimal experiments .

- Central composite design : Model non-linear relationships between variables and responses (e.g., yield, purity) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS and identify products using Q-TOF .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life at room temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。